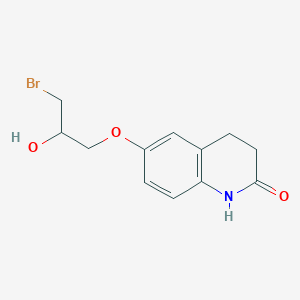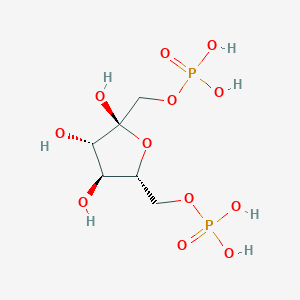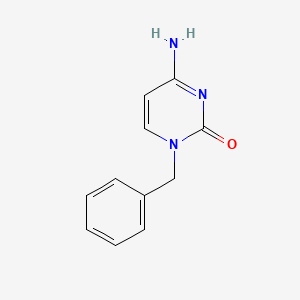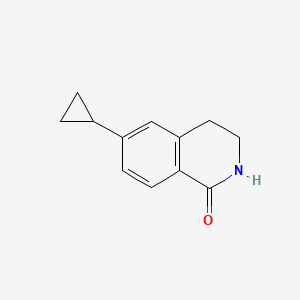
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one is an organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The compound also features a bromo-substituted hydroxypropoxy group attached to the quinolinone core. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions. This step forms the bicyclic quinolinone structure.
Introduction of the Hydroxypropoxy Group: The hydroxypropoxy group can be introduced through an etherification reaction. This involves reacting the quinolinone core with 3-bromo-1,2-propanediol in the presence of a base such as potassium carbonate.
Bromination: The final step involves the selective bromination of the hydroxypropoxy group using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the hydroxypropoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The quinolinone core can be reduced to the corresponding tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), base (potassium carbonate), solvent (dimethylformamide, DMF).
Oxidation Reactions: Oxidizing agents (PCC, Jones reagent), solvent (dichloromethane, DCM).
Reduction Reactions: Reducing agents (LiAlH4), solvent (ether).
Major Products Formed
Substitution Reactions: Substituted quinolinone derivatives with various functional groups.
Oxidation Reactions: Quinolinone derivatives with carbonyl groups.
Reduction Reactions: Tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of bioactive compounds for drug discovery.
Medicine: Explored for its potential therapeutic applications. It is studied for its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of polymers, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact mechanism of action depends on the specific biological target and the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
6-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
6-(3-iodo-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Similar structure with an iodine atom instead of bromine.
6-(3-methoxy-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Similar structure with a methoxy group instead of bromine.
Uniqueness
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of the bromo-substituted hydroxypropoxy group, which imparts specific reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the hydroxypropoxy group enhances the compound’s solubility and interaction with biological targets, contributing to its potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H14BrNO3 |
|---|---|
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14BrNO3/c13-6-9(15)7-17-10-2-3-11-8(5-10)1-4-12(16)14-11/h2-3,5,9,15H,1,4,6-7H2,(H,14,16) |
Clave InChI |
GAABHZOHQTWJJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=C(C=C2)OCC(CBr)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B8644920.png)




![N-[4-(Aminomethyl)-2-chloro-6-methylphenyl]acetamide](/img/structure/B8644940.png)
![Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8644948.png)



![5-[4-(Dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B8644999.png)

